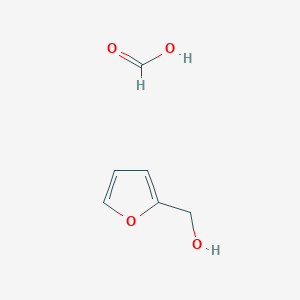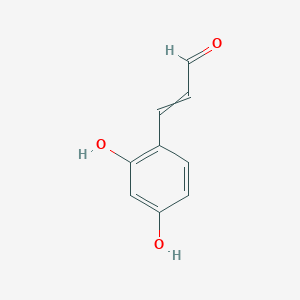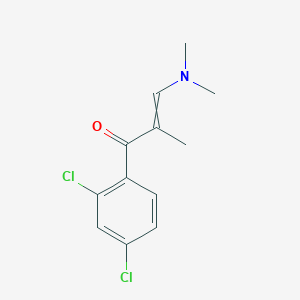![molecular formula C22H18Cl3N5O2 B14100435 9-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14100435.png)
9-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 9-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimido[1,2-g]purine core structure, which is a fused bicyclic system, and is substituted with chlorophenyl and dichlorophenyl groups, making it a unique and potentially bioactive molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic synthesis. The key steps include:
Formation of the pyrimido[1,2-g]purine core: This can be achieved through cyclization reactions involving appropriate precursors such as substituted purines and pyrimidines.
Introduction of the chlorophenyl and dichlorophenyl groups: This step involves electrophilic aromatic substitution reactions using chlorinated benzene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反应分析
Types of Reactions
9-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
9-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 9-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The chlorophenyl and dichlorophenyl groups may facilitate binding to hydrophobic pockets in proteins, while the pyrimido[1,2-g]purine core can interact with nucleic acids or enzymes. This compound may inhibit or modulate the activity of specific enzymes or receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 9-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-1H-purine-2,4-dione
- 9-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-1H-pyrimidine-2,4-dione
Uniqueness
The unique combination of the pyrimido[1,2-g]purine core with chlorophenyl and dichlorophenyl groups distinguishes 9-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione from other similar compounds. This structural uniqueness may confer specific biological activities and chemical reactivity, making it a valuable compound for further research and development.
属性
分子式 |
C22H18Cl3N5O2 |
|---|---|
分子量 |
490.8 g/mol |
IUPAC 名称 |
9-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18Cl3N5O2/c1-27-19-18(20(31)30(22(27)32)12-13-3-4-15(24)11-17(13)25)29-10-2-9-28(21(29)26-19)16-7-5-14(23)6-8-16/h3-8,11H,2,9-10,12H2,1H3 |
InChI 键 |
JROUNPIRNGVIDL-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)N4CCCN(C4=N2)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl {2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}acetate](/img/structure/B14100354.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B14100358.png)
![3-(2-hydroxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14100361.png)
![4-hydroxy-5-methoxy-N-[4-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B14100364.png)
![1-(3-Hydroxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100365.png)

![2-phenyl-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14100377.png)
![1-(3-Chlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100378.png)


![3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/structure/B14100390.png)
![2-(4,6-dimethylpyrimidin-2-yl)-8-(4-fluorophenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14100392.png)
![6-bromo-1-isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B14100415.png)
![2-Allyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100430.png)
